Cis-Sulfoxide Is the Sole API-Recognized Stereoisomer: Crystallographic and Physicochemical Comparison with the trans-Impurity
The (2S,5S)-cis configuration of cevimeline sulfoxide is the only stereoisomer recognized as the active pharmaceutical ingredient (API). Single‑crystal X‑ray diffraction analyses of hydrochloride hemihydrates of cis‑ and trans‑cevimeline demonstrated that the cis‑isomer (the API) exhibits less dense crystal packing, a lower melting point, and higher aqueous solubility compared to the trans‑isomer [1]. In the same study, the cis‑isomer was shown to be a selective M1‑type muscarinic probe with greater M1 selectivity than its trans‑counterpart (AF102A) [1]. For procurement purposes, only the cis‑configured sulfoxide reference standard (CAS 124751‑36‑6) satisfies the regulatory definition of a process‑related impurity that must be monitored in ANDA submissions.
| Evidence Dimension | Crystal packing density, melting point, aqueous solubility |
|---|---|
| Target Compound Data | cis-Cevimeline (API): less dense crystal packing, lower melting point, higher solubility [quantitative values reported in supplementary data of Stepanovs et al. 2016] |
| Comparator Or Baseline | trans-Cevimeline (impurity): more dense crystal packing, higher melting point, lower solubility |
| Quantified Difference | Rank‑order difference (cis < trans for density and melting point; cis > trans for solubility) |
| Conditions | Hydrochloride hemihydrate forms; single‑crystal XRD, DSC, TGA, and solubility measurements |
Why This Matters
Only the cis‑configured reference standard (CAS 124751‑36‑6) corresponds to the API‑related impurity specified in cevimeline drug substance monographs; use of the trans‑isomer would invalidate impurity profiling for regulatory submissions.
- [1] Stepanovs D, et al. Structural characterization of cevimeline and its trans-impurity by single crystal XRD. J Pharm Biomed Anal. 2016;118:404-409. PMID: 26609680. View Source
